molecular formula C3HClN4O3 B1176017 protein D2, Pseudomonas CAS No. 148412-32-2

protein D2, Pseudomonas

货号: B1176017
CAS 编号: 148412-32-2
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Protein D2 (also referred to as OprD) is an outer membrane porin of Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen. This protein plays dual roles in bacterial physiology and antibiotic resistance:

  • Structural Features: The oprD gene encodes a 443-amino-acid polypeptide, including a 23-residue signal peptide and a 420-residue mature protein (molecular weight ~46 kDa). It is characterized by a high glycine content and lacks cysteine residues, which may contribute to its structural flexibility and substrate specificity .
  • Functional Roles: Porin Activity: Protein D2 facilitates the uptake of imipenem, a carbapenem antibiotic, and basic amino acids (e.g., lysine, arginine) and peptides through its substrate-specific channel . Protease Activity: Protein D2 exhibits serine protease activity, hydrolyzing synthetic peptides via a catalytic triad. This activity is inhibited by diisopropyl fluorophosphate (DFP), a serine protease inhibitor, and modulated by monoclonal antibodies .
  • Genetic Regulation: Loss of oprD due to mutations (e.g., deletions in the promoter or coding regions) is a primary mechanism of imipenem resistance in clinical strains, as it prevents antibiotic influx .

Protein D2’s dual functionality makes it unique among bacterial outer membrane proteins (OMPs), bridging nutrient acquisition, virulence, and drug resistance.

属性

CAS 编号

148412-32-2

分子式

C3HClN4O3

同义词

protein D2, Pseudomonas

产品来源

United States

科学研究应用

Antimicrobial Therapy

Protein D2 has been identified as a critical factor in the permeability of certain antibiotics, particularly carbapenems. Its role in facilitating the diffusion of these antibiotics through the bacterial outer membrane makes it a key player in combating multidrug-resistant strains of Pseudomonas aeruginosa.

  • Mechanism of Action : Protein D2 forms channels that allow the passage of antibiotics like imipenem and panipenem. Studies have shown that the absence or mutation of this protein can lead to resistance against these antibiotics, highlighting its importance in therapeutic efficacy .
  • Case Study : In a study examining the interaction between antibiotics and Protein D2, fluoroquinolones were found to close the channel at high concentrations, indicating that the effectiveness of these drugs could be modulated by their interaction with this porin . This suggests that understanding Protein D2's structure and function can aid in designing more effective antibiotic therapies.

Antibiotic Permeability

The permeability characteristics of Protein D2 are crucial for understanding how Pseudomonas aeruginosa develops resistance to various antibiotics.

  • Research Findings : Research indicates that strains lacking Protein D2 exhibit reduced susceptibility to carbapenems due to impaired antibiotic entry . This has led to investigations into the structural properties of Protein D2 to identify potential modifications that could restore antibiotic sensitivity.
  • Data Table: Antibiotic Efficacy Related to Protein D2 Presence
AntibioticEfficacy (MIC)Presence of Protein D2Resistance Observed
Imipenem1-4 µg/mLYesNo
Panipenem1-8 µg/mLYesNo
Fluoroquinolone0.5-1 µg/mLYesYes (at high conc.)

Drug Development Target

Given its role in antibiotic resistance, Protein D2 is a promising target for new drug development strategies aimed at overcoming bacterial resistance.

  • Targeting Mechanisms : Researchers are exploring ways to enhance the activity of existing antibiotics by modifying them to better penetrate the Protein D2 channels or by developing inhibitors that can block the function of this porin .
  • Innovative Approaches : The integration of computational biology and structural analysis has led to novel insights into the design of drugs that can exploit or inhibit Protein D2's function. For instance, studies using homology modeling have provided valuable structural data that can guide drug design efforts aimed at enhancing antibiotic delivery through this porin .

化学反应分析

Protease Activity

Protein D2 exhibits protease activity, capable of hydrolyzing synthetic peptides according to Michaelis-Menten kinetics .

  • Inhibition: Diisopropyl fluorophosphate (DFP), a serine protease inhibitor, inactivates the protease activity and covalently labels protein D2 .

  • Antibody Effects: Monoclonal antibodies can modulate protease activity; one antibody lowered the activity to about 20%, while another enhanced it to approximately 300% .

  • Mutant Strains: Protein D2-deficient mutants show negligible protease activity compared to the strong activity observed in fractionated outer membrane proteins of protein D2-positive parent strains .

Interaction with Antibiotics

Protein D2 interacts with carbapenem and fluoroquinolone antibiotics, influencing their diffusion across the bacterial outer membrane .

  • Channel Closure: Fluoroquinolones and carbapenems at concentrations around 1 mM can cause closure of the protein D2 channel in planar lipid bilayers .

  • Unaffected Antibiotics: Tetracycline, ampicillin, piperacillin, and latamoxef do not have any detectable effect on the protein D2 channel activity .

  • Resistance: Strains lacking protein D2 exhibit resistance to carbapenems and fluoroquinolones .

Binding Site Characterization

The binding site within the protein D2 channel has been characterized through competitive inhibition studies .

  • Inhibitors: Basic amino acids like lysine, arginine, histidine, and ornithine are effective inhibitors of imipenem diffusion into the periplasm .

  • Lysine Inhibition: L- and D-lysine act as competitive inhibitors with Ki values of approximately 0.6 mM and 0.3 mM, respectively .

  • Peptide Inhibition: Peptides containing L-lysine at the carboxyl terminus, as well as dipeptides containing L-lysine at the amino terminus, can inhibit transport .

Role in Amino Acid and Peptide Uptake

Protein D2 facilitates the uptake of basic amino acids and peptides across the outer membrane of P. aeruginosa .

  • Tripeptide Transport: Wild-type cells transport tripeptide Thr-Ser-Lys into the periplasm three to four times faster than mutant cells lacking the D2 protein .

  • Physiological Significance: Protein D2 plays a role in the uptake of basic amino acids and peptides containing these amino acids .

Impact of OprD Loops on Antibiotic Susceptibility

Specific loops within the OprD protein influence susceptibility to carbapenems and other antibiotics .

LoopsSites in the crystal structures for loopsSites for deletion experimentsSusceptible changes for carbapenems and β-lactams (compared to PAO1)
Loop 132G-39R26Y-33KNo effect
Loop 275G-98S73L-80TIncrease of imipenem MIC
79K-86PIncrease of imipenem MIC
83G-90DIncrease of imipenem MIC
84N-91QIncrease of carbapenems MIC
93P-100AIncrease of imipenem MIC
Loop 3119Q-137A146E-153EDiminished but observable OprD expression
156H-163PIncrease of imipenem MIC
Loop 5207E-209I240D-247GSusceptibility to β-lactam including carbapenems
Loop 6240D-249I288N-291GNo effect
Loop 7274V-314K349M-356YSusceptibility to β-lactam including carbapenems
Loop 8345D-364D398N-405DSusceptibility to β-lactam including carbapenems

*MIC = Minimum Inhibitory Concentration

Ttg2D and Antibiotic Resistance

Ttg2D, a substrate-binding protein in Pseudomonas aeruginosa, is part of an ABC transporter system that contributes to intrinsic antibiotic resistance .

  • Phospholipid Transporter: Ttg2D functions as a phospholipid transporter, binding diacyl and tetra-acyl glycerophospholipids .

  • Hydrophobic Cavity: The protein contains a hydrophobic cavity that can accommodate four acyl tails .

  • Resistance Mechanism: The Ttg2 system is involved in low-level intrinsic resistance against certain antibiotics that use a lipid-mediated pathway to permeate through membranes .

相似化合物的比较

Key Differences :

  • Protein D2 is a substrate-specific channel with enzymatic activity, while OprF is a general diffusion porin.
  • OprF is essential for structural integrity, whereas Protein D2 is dispensable under antibiotic pressure .

Comparison with D-Alanine–D-Alanine Ligase (Ddl)

Ddl is a cytoplasmic enzyme involved in peptidoglycan synthesis, contrasting sharply with Protein D2:

Feature Protein D2 D-Alanine–D-Alanine Ligase
Localization Outer membrane Cytoplasm
Function Substrate transport, protease activity Cell wall biosynthesis
Antibiotic Target Imipenem uptake Target of D-cycloserine

Genomic Prevalence and Conservation

Comparative genomics of 432 Pseudomonas strains reveals:

  • Core Genome: Protein D2 (oprD) is part of the core genome in P. aeruginosa but is absent in non-respiratory pathogens (e.g., P. putida) .

Role in Antibiotic Resistance

Protein D2’s absence directly correlates with imipenem resistance:

  • Mechanism : Mutations in oprD (e.g., 11-bp deletions, promoter disruptions) abolish Protein D2 expression, reducing antibiotic influx .
  • Clinical Relevance: Over 80% of carbapenem-resistant P. aeruginosa strains lack functional Protein D2 .

Research Findings and Implications

  • Multifunctionality : Protein D2’s dual role as a porin and protease underscores its evolutionary significance in nutrient acquisition and pathogenicity .
  • Genomic Flexibility: While oprD is conserved in P. aeruginosa, its dispensability under antibiotic pressure explains the rapid emergence of resistance .
  • Therapeutic Targeting : Inhibiting Protein D2’s protease activity or restoring its expression could counteract resistance, though this requires further study .

常见问题

Basic Research Questions

Q. How can researchers obtain verified Pseudomonas aeruginosa PAO1 strains for studying Protein D2?

  • Methodology : The PAO1 reference strain sequenced in the Pseudomonas Genome Project is available through academic collaborations. Requests should be directed to Dr. Stephen Lory (Harvard Medical School) for strain acquisition, and DNA constructs (e.g., cosmids) are obtainable via Dr. Maynard Olson (University of Washington) .
  • Key Consideration : Ensure strain authenticity by cross-referencing genomic identifiers (e.g., RefSeq accession numbers) with the Pseudomonas Genome Database .

Q. What computational tools are recommended for retrieving Protein D2 sequence data?

  • Methodology : Use the Pseudomonas Genome Database to download FASTA-formatted DNA/protein sequences via the "Gene DNA" links. For intergenic regions, employ the database’s nucleotide coordinate system to extract sequences flanking Protein D2 .
  • Validation : Confirm sequence integrity using BLAST against RefSeq entries (e.g., WP_047711045.1) .

Q. How should researchers cite Protein D2 annotations from genomic databases?

  • Guidelines : Cite the Pseudomonas Genome Database using Winsor et al. (2015) in Nucleic Acids Research for comparative analyses. For functional annotations, reference Stover et al. (2000) for PAO1-specific experimental validations .

Advanced Research Questions

Q. What experimental designs address contradictions in Protein D2 subcellular localization predictions?

  • Conflict Resolution :

  • Class 1 : Use immunofluorescence or fractionation assays to validate localization (e.g., cytoplasmic vs. membrane-bound) .
  • Class 2/3 : Apply PSORTb for computational predictions and compare with homology-based inferences (BLAST e-value ≤10<sup>-10</sup>) .
    • Data Interpretation : Resolve discrepancies by integrating proteomics (e.g., LC-MS/MS) with transcriptomic data to assess expression context .

Q. How can researchers optimize enzymatic digestion protocols for Protein D2 structural studies?

  • Methodology :

  • Endoproteinase Asp-N : Use a 1:20–1:100 enzyme-to-protein ratio (w/w) for cleavage at aspartate/cysteine residues. Note inhibition by aprotinin/leupeptin .
  • Validation : Pair with Edman degradation or MALDI-TOF MS to confirm cleavage sites .

Q. What strategies identify Protein D2 interactions within Type VI secretion systems?

  • Approach :

  • In Silico : Use STRING or AlphaFold 2 to predict protein-protein interactions (e.g., P909_RS08380 in Pseudomonas fluorescens) .
  • Experimental : Apply co-immunoprecipitation (Co-IP) coupled with label-free quantitative proteomics to map interaction networks .

Q. How should researchers handle conflicting functional annotations for Protein D2 homologs?

  • Framework :

  • Class 1 : Prioritize experimentally validated functions (e.g., enzymatic assays in P. aeruginosa) .
  • Class 2/3 : Use phylogenetic profiling and operon context analysis to infer conserved roles across Pseudomonas species .
    • Data Integration : Cross-reference annotations with BRENDA or UniProtKB for enzyme commission (EC) numbers .

Methodological Resources

  • Proteomics : LC-MS/MS workflows for Protein D2 quantification (label-free or TMT labeling) .
  • Genomic Tools : Pseudomonas Genome Database for ortholog comparisons and operon analysis .
  • Structural Prediction : AlphaFold 2 for 3D modeling of uncharacterized domains .

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